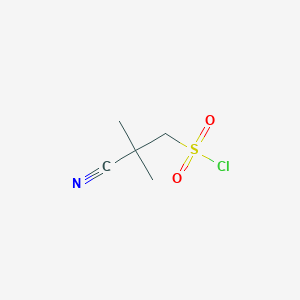

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

説明

特性

IUPAC Name |

2-cyano-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPCRGLDAAXZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS No. 1432681-16-7) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactivity as an acylating agent. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, which may lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

The compound exhibits significant interactions with various enzymes and proteins, influencing several metabolic pathways. Notably, it has been shown to inhibit enzymes such as glucosamine-6-phosphate synthase and aspartic proteinase, which are vital in metabolic processes.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Glucosamine-6-phosphate synthase | Competitive | Reduces glycosaminoglycan synthesis |

| Aspartic proteinase | Non-competitive | Alters protein metabolism |

Cellular Effects

The compound has demonstrated notable effects on various cell types. In vitro studies indicate that it can inhibit the growth of cancer cells, including leukemia and non-small cell lung cancer cells. These effects are likely mediated through the modulation of cell signaling pathways and gene expression .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests a dose-dependent relationship between the compound's concentration and its anticancer efficacy .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has improved bioavailability compared to other sulfonyl derivatives. It can be administered effectively at lower doses due to its potent biological activities. The compound's stability under physiological conditions enhances its therapeutic potential .

Metabolic Pathways

Research indicates that this compound interacts with key metabolic pathways, particularly glycolysis and the tricarboxylic acid cycle. By inhibiting specific enzymes within these pathways, the compound can alter metabolic flux and energy production in cells .

Table 2: Metabolic Pathways Affected

| Pathway | Enzyme Targeted | Impact |

|---|---|---|

| Glycolysis | Hexokinase | Decreased glucose metabolism |

| Tricarboxylic Acid Cycle | Citrate Synthase | Reduced ATP production |

Transport and Distribution

The transport mechanisms for this compound involve both active and passive transport across cell membranes. Specific transporters may facilitate its entry into target cells, where it exerts its biological effects .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHClNOS

- Molecular Weight : 181.64 g/mol

- SMILES Notation : CC(C)(CS(=O)(=O)Cl)C#N

- InChI Key : DOPCRGLDAAXZDQ-UHFFFAOYSA-N

This compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Applications in Organic Synthesis

-

Reagent in Synthesis :

- 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride serves as a key reagent for the introduction of cyano groups into organic molecules. Its ability to act as a sulfonylating agent allows for the transformation of various substrates into more complex structures.

- Case Study : In a study published in the Journal of Organic Chemistry, this compound was utilized to synthesize novel tetrahydroquinolines through visible light-driven annulation reactions, showcasing its role as an effective building block in organic synthesis .

-

Functionalization of Aromatic Compounds :

- The compound can be employed to functionalize aromatic systems, enhancing their reactivity and enabling further transformations.

- Example : Its application in the synthesis of substituted aromatic compounds through electrophilic aromatic substitution has been documented, demonstrating its utility in creating diverse chemical libraries.

Biological Applications

-

Pharmaceutical Development :

- The sulfonyl chloride moiety is crucial in drug design and development, particularly for creating bioactive compounds with improved pharmacological properties.

- Case Study : Research has indicated that compounds derived from this compound exhibit promising anti-cancer activities by targeting specific cellular pathways .

-

Bioconjugation Techniques :

- This compound is also employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems.

- Example : Its use in creating stable linkages between drugs and targeting moieties has potential applications in precision medicine.

Material Science Applications

- Polymer Chemistry :

- The reactivity of this compound allows it to be used as a cross-linking agent in polymer synthesis, contributing to the development of materials with tailored properties.

- Data Table : Comparison of polymer properties when using different cross-linking agents.

| Cross-Linking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 50 | 300 | 220 |

| Conventional Sulfonyl Chloride | 45 | 250 | 210 |

類似化合物との比較

Structural and Functional Group Analysis

The following table highlights key differences between 2-cyano-2,2-dimethylethane-1-sulfonyl chloride and structurally related sulfonyl chlorides:

Reactivity and Stability

- This may enhance selectivity in certain syntheses .

- However, steric effects may counteract this trend .

- Stability : Sulfonyl chlorides are generally moisture-sensitive. The bulky substituents in the target compound may reduce hydrolysis rates compared to linear analogs, though experimental data are lacking in the evidence .

Research Findings and Data Gaps

- Synthesis: No synthesis routes are provided in the evidence, but cyano-containing sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids or thiol intermediates.

- Conflicting Data: Molecular weight calculations for dansyl chloride (C12H12ClNO2S) yield ~283.52 g/mol, conflicting with the reported 228.31 g/mol in .

準備方法

Alternative Synthetic Routes and Catalytic Approaches

- Copper-Catalyzed Coupling : Copper-catalyzed reactions involving aryl halides and sulfinates have been developed to form sulfonyl derivatives. These methods use substoichiometric copper catalysts under mild conditions and can generate sulfonyl intermediates that could be converted to sulfonyl chlorides.

- Radical Processes : Sodium sulfinates generated in situ can undergo radical reactions to form sulfonyl chlorides or sulfonamides, depending on the reagents used. These methods provide flexible approaches to sulfonyl chloride synthesis but require careful control of radical conditions.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Chlorination of Sulfonamide | Thionyl chloride or PCl5; organic solvent (e.g., DCM); mild heating | Direct, straightforward, widely used | Requires sulfonamide precursor; release of gases | Generally high (not specified) |

| Photocatalytic synthesis from diazonium salts | K-PHI catalyst; SO2 and HCl generated in situ; visible light; room temp | Mild, environmentally friendly, broad functional group tolerance | Not yet applied specifically to this compound | 50–95% for aryl sulfonyl chlorides |

| Copper-catalyzed coupling | Copper catalyst (10 mol%); aryl halides; sulfinates; mild temp | Mild conditions, catalytic amounts of metal | May require optimization for specific substrates | Moderate to high (varies) |

| Radical sulfonylation via sodium sulfinates | Sodium sulfinates; sodium dithionite; radical initiators | Versatile, allows diverse sulfonyl derivatives | Radical control needed; substrate scope varies | Not specified |

Detailed Research Findings and Notes

- The chlorination method remains the most reliable for preparing 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride due to the availability of sulfonamide precursors and well-understood reaction mechanisms.

- Photocatalytic methods offer promising green chemistry alternatives with high functional group tolerance, which is important for substrates bearing sensitive groups such as cyano.

- Copper-catalyzed and radical methods provide synthetic flexibility but may require further adaptation and optimization for this specific compound.

- The molecular structure, with a cyano group adjacent to the sulfonyl chloride, influences reactivity and may require careful control of reaction parameters to avoid side reactions or decomposition.

- Physical properties such as solubility and boiling point are consistent with typical sulfonyl chlorides and are documented in chemical databases for handling and purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reacting the precursor (e.g., a cyano-substituted alkane) with chlorosulfonic acid under controlled temperatures. For example, chlorosulfonic acid is added dropwise to the substrate at 0°C, followed by gradual warming to room temperature. Precipitation in ice-water yields the crude product, which is washed and dried . Optimization includes varying stoichiometry, reaction time (e.g., 1–3 hours at 0°C), and purification via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the sulfonyl chloride group () and cyano () environments.

- IR Spectroscopy : Peaks near 1370 cm ( asymmetric stretch) and 2240 cm () .

- Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., 191.67 g/mol for ) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to hydrolysis risks. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How does the reactivity of this sulfonyl chloride compare with other derivatives in nucleophilic substitution reactions (e.g., with amines)?

- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the sulfur center, accelerating reactions with amines to form sulfonamides. Kinetic studies (e.g., using F NMR for fluorinated analogs) reveal faster reaction rates compared to alkylsulfonyl chlorides. Steric hindrance from the dimethyl group may require elevated temperatures (40–60°C) for bulky amines .

Q. What strategies mitigate decomposition during long-term storage or in polar solvents?

- Methodological Answer : Store under anhydrous conditions (e.g., molecular sieves in sealed ampules) at –20°C. In solvents like DMF or DMSO, use stabilizers (e.g., 1% triethylamine) to scavenge HCl byproducts. Monitor purity via TLC or HPLC every 3–6 months .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in sulfonamide formation. Parameters like LUMO energy (indicating electrophilicity) and Mulliken charges on sulfur guide solvent selection (e.g., low-polarity solvents for slower hydrolysis) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer : Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Compare experimental IR peaks with simulated spectra (e.g., using Gaussian software). For mass discrepancies, rerun ESI-MS with internal calibrants (e.g., sodium trifluoroacetate) .

Q. What experimental design principles optimize regioselectivity in multi-step syntheses involving this reagent?

- Methodological Answer : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst presence. For example, kinetic trapping at –78°C in THF favors sulfonylation over competing pathways. Monitor intermediates via in-situ IR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。